molecular formula C9H10ClNO B14428599 O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine CAS No. 82703-01-3

O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine

Cat. No.: B14428599
CAS No.: 82703-01-3
M. Wt: 183.63 g/mol
InChI Key: YWJGDRGXROUZNA-UHFFFAOYSA-N
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Description

O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine is a chemical compound characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-yl chain, which is further linked to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine typically involves the reaction of 3-(4-chlorophenyl)prop-2-en-1-ol with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive species that modulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine is unique due to its hydroxylamine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine .

Properties

CAS No.

82703-01-3

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

O-[3-(4-chlorophenyl)prop-2-enyl]hydroxylamine

InChI

InChI=1S/C9H10ClNO/c10-9-5-3-8(4-6-9)2-1-7-12-11/h1-6H,7,11H2

InChI Key

YWJGDRGXROUZNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCON)Cl

Origin of Product

United States

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